molecular formula C26H30N4O3S B11280345 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11280345
M. Wt: 478.6 g/mol
InChI Key: HBDLUGZNMOHSLG-UHFFFAOYSA-N
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Description

The compound 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features a benzothieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine ring and an acetylphenyl group further enhances its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the Benzothieno[2,3-d]pyrimidine Core : This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
  • Introduction of the Piperazine Ring : The piperazine ring can be introduced via a nucleophilic substitution reaction.
  • Attachment of the Acetylphenyl Group : This step involves the acylation of the piperazine ring with an acetylphenyl derivative.
  • Final Assembly : The final step involves the coupling of the intermediate compounds to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation : The compound can be oxidized to introduce additional functional groups or to modify existing ones.
  • Reduction : Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
  • Substitution : The piperazine ring and the benzothieno[2,3-d]pyrimidine core can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
  • Substitution : Nucleophilic or electrophilic reagents can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:

  • Chemistry : It can be used as a building block for the synthesis of more complex molecules.
  • Biology : The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.
  • Medicine : Its pharmacological properties may be explored for the development of new drugs, particularly in the areas of oncology and neurology.
  • Industry : The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine ring and the benzothieno[2,3-d]pyrimidine core are known to interact with various receptors and enzymes, potentially modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting cellular function and behavior.

Comparison with Similar Compounds

2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

The uniqueness of 2-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

Molecular Formula

C26H30N4O3S

Molecular Weight

478.6 g/mol

IUPAC Name

2-[3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H30N4O3S/c1-16-3-8-20-21(15-16)34-26-24(20)25(33)27-22(28-26)9-10-23(32)30-13-11-29(12-14-30)19-6-4-18(5-7-19)17(2)31/h4-7,16H,3,8-15H2,1-2H3,(H,27,28,33)

InChI Key

HBDLUGZNMOHSLG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)C(=O)C

Origin of Product

United States

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